molecular formula C16H13F5N2O5 B11708369 2,2,3,3,3-pentafluoropropyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 295344-55-7

2,2,3,3,3-pentafluoropropyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B11708369
CAS No.: 295344-55-7
M. Wt: 408.28 g/mol
InChI Key: RSYVPPHQGVOZLG-UHFFFAOYSA-N
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Description

2,2,3,3,3-PENTAFLUOROPROPYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: is a complex organic compound that features a unique combination of fluorinated alkyl groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-pentafluoropropyl 4-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Ring: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors, such as urea or thiourea, with β-keto esters in the presence of a base.

    Introduction of the Pentafluoropropyl Group: The pentafluoropropyl group can be introduced via nucleophilic substitution reactions using pentafluoropropyl halides.

    Final Coupling: The final step involves coupling the benzodioxole and tetrahydropyrimidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and tetrahydropyrimidine rings.

    Reduction: Reduction reactions may target the carbonyl group in the tetrahydropyrimidine ring.

    Substitution: The pentafluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and tetrahydropyrimidine rings.

    Reduction: Reduced forms of the tetrahydropyrimidine ring.

    Substitution: Substituted derivatives with various functional groups replacing the pentafluoropropyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its fluorinated alkyl group can enhance the bioavailability and metabolic stability of drug candidates.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers with unique properties or coatings with enhanced durability.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated alkyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2,3,3,3-pentafluoropropyl 4-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the pentafluoropropyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

295344-55-7

Molecular Formula

C16H13F5N2O5

Molecular Weight

408.28 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H13F5N2O5/c1-7-11(13(24)26-5-15(17,18)16(19,20)21)12(23-14(25)22-7)8-2-3-9-10(4-8)28-6-27-9/h2-4,12H,5-6H2,1H3,(H2,22,23,25)

InChI Key

RSYVPPHQGVOZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

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